molecular formula C24H52ClN B1213433 Tetrahexylammonium chloride CAS No. 5922-92-9

Tetrahexylammonium chloride

Cat. No.: B1213433
CAS No.: 5922-92-9
M. Wt: 390.1 g/mol
InChI Key: ODTSDWCGLRVBHJ-UHFFFAOYSA-M
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Description

Tetrahexylammonium chloride is a quaternary ammonium compound with the chemical formula C24H52ClN. It is a white to pale yellow solid that is highly soluble in water and organic solvents. This compound is known for its surface-active properties and is widely used in various industrial and scientific applications .

Mechanism of Action

Target of Action

Tetrahexylammonium chloride is a quaternary ammonium compound that primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

The compound interacts with its targets by blocking them . This blocking action inhibits the normal function of the targets, leading to changes in the physiological processes they are involved in. For instance, blocking autonomic ganglia can affect the transmission of nerve signals, while blocking calcium- and voltage-activated potassium channels can influence muscle contraction.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action can disrupt the normal functioning of the targeted biochemical pathways, leading to downstream effects such as altered nerve signal transmission and muscle contraction .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be soluble in both water and organic solvents . This solubility can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its blocking action on its targets. By blocking autonomic ganglia and calcium- and voltage-activated potassium channels, the compound can alter nerve signal transmission and muscle contraction . These alterations can lead to various physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its interaction with its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

Tetrahexylammonium chloride plays a significant role in biochemical reactions, particularly in the development of supramolecular solvents. These solvents are employed for greener microextraction techniques of water-soluble organic pollutants, highlighting its role in environmental chemistry . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ribbon-shaped supramolecular structures. These interactions are primarily driven by the compound’s ability to form stable complexes with organic molecules, enhancing their solubility and extraction efficiency.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating calcium mobilization from cerebellar microsomes . This modulation affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on calcium mobilization suggests its potential role in regulating intracellular calcium levels, which are crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can alter the conformation of the target biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular processes such as growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cells. Long-term exposure to the compound may lead to alterations in cellular metabolism and function, necessitating careful monitoring and control in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological outcomes . Studies have demonstrated threshold effects, where a specific dosage level triggers noticeable changes in cellular and physiological functions. High doses of this compound can cause toxicity, affecting vital organs and systems, highlighting the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence choline metabolism, which is crucial for maintaining cell membrane integrity and neurotransmitter synthesis. By modulating the activity of enzymes involved in choline metabolism, this compound can impact cellular functions such as signal transduction, membrane transport, and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, influencing its biological activity. The compound’s lipophilic nature allows it to readily cross cell membranes, enhancing its distribution and effectiveness in various cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it ensures the compound’s interaction with relevant biomolecules and structures within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexylammonium chloride is typically synthesized through the reaction of hexylamine with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexylamine and hexyl chloride are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrahexylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetraoctylammonium chloride
  • Tetrabutylammonium chloride
  • Tetrahexylammonium bromide
  • Tetrabutylammonium bromide
  • Tetrapentylammonium bromide

Comparison: Tetrahexylammonium chloride is unique due to its specific alkyl chain length, which provides it with distinct solubility and surface-active properties. Compared to tetraoctylammonium chloride, it has shorter alkyl chains, resulting in different solubility characteristics. Tetrabutylammonium chloride, on the other hand, has shorter alkyl chains, making it less hydrophobic than this compound .

Properties

IUPAC Name

tetrahexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTSDWCGLRVBHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-54-6 (Parent)
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884201
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-92-9
Record name Tetrahexylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5922-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
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Record name Tetrahexylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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